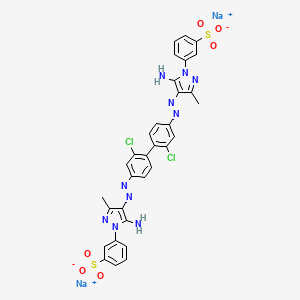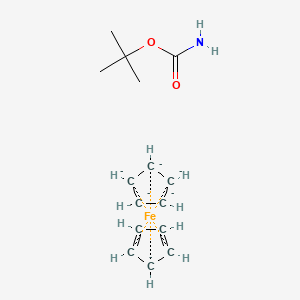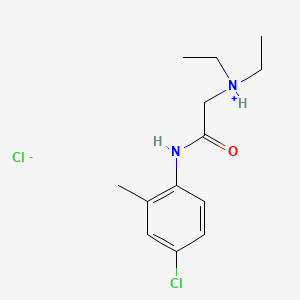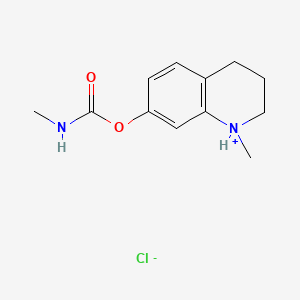
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
科学研究应用
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different chemical properties.
Carbamic acid, phenyl ester: Another ester with a phenyl group, used in different applications.
Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a quinoline derivative.
Uniqueness
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is unique due to its combination of carbamic acid and quinoline structures. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamic acid esters.
属性
CAS 编号 |
63982-20-7 |
|---|---|
分子式 |
C12H17ClN2O2 |
分子量 |
256.73 g/mol |
IUPAC 名称 |
(1-methyl-1,2,3,4-tetrahydroquinolin-1-ium-7-yl) N-methylcarbamate;chloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13-12(15)16-10-6-5-9-4-3-7-14(2)11(9)8-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,15);1H |
InChI 键 |
MDKZBOUTVQEGHV-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=CC2=C(CCC[NH+]2C)C=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


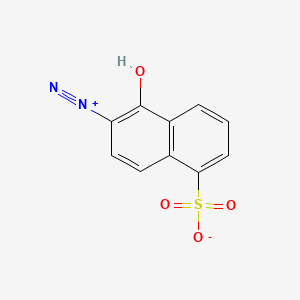
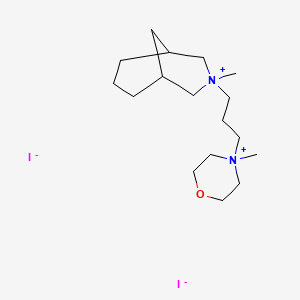
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
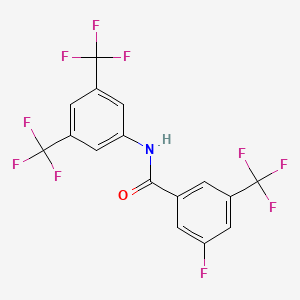

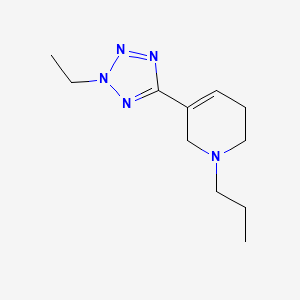
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
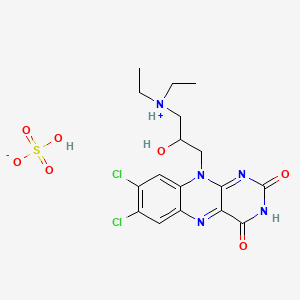
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
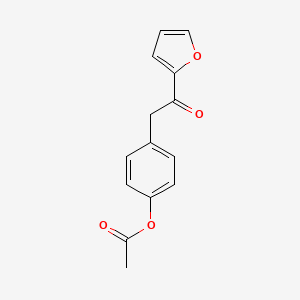
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
